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molecular formula C19H15BrN2O B8290775 5-bromo-3-(diphenylmethyleneamino)-1-methylpyridin-2(1H)-one

5-bromo-3-(diphenylmethyleneamino)-1-methylpyridin-2(1H)-one

Cat. No. B8290775
M. Wt: 367.2 g/mol
InChI Key: RSRVUZVBKJGXQP-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

To a solution of 5-bromo-3-(diphenylmethyleneamino)-1-methylpyridin-2(1H)-one (3.82 g, 10.4 mmol) in ethyl acetate (10 mL) was added 4 MHCl/dioxane (7.8 mL, 31.3 mmol). The reaction mixture was stirred for 0.5 h and concentrated under reduced pressure. The residue was washed with tert-butyl methyl ether and filtered. The solid was dissolved in ethyl acetate (10 mL) and water (10 mL). The pH of the resulting mixture was adjusted to between 7 and 8 by adding K2CO3 gradually. The water phase was separated and extracted with dichloromethane for three times. The combined organic layer was concentrated under reduced pressure to afford 325a as a yellow solid (1.1 g, 52%). MS-ESI: [M+H]+ 202.9.
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:10]=C(C2C=CC=CC=2)C2C=CC=CC=2)[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.O1CCOCC1>C(OCC)(=O)C>[NH2:10][C:4]1[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=[C:2]([Br:1])[CH:3]=1

Inputs

Step One
Name
Quantity
3.82 g
Type
reactant
Smiles
BrC=1C=C(C(N(C1)C)=O)N=C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
7.8 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with tert-butyl methyl ether
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate (10 mL)
ADDITION
Type
ADDITION
Details
by adding K2CO3 gradually
CUSTOM
Type
CUSTOM
Details
The water phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane for three times
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC=1C(N(C=C(C1)Br)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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